N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(2-Chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with chlorine (Cl) at position 2 and iodine (I) at position 4, linked via a methylideneamino (-N=CH-) group to a 4-methylbenzenesulfonamide moiety.
Properties
Molecular Formula |
C13H11ClIN3O2S |
|---|---|
Molecular Weight |
435.67 g/mol |
IUPAC Name |
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3 |
InChI Key |
PDWIUPZOGJRXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of pyridine derivatives followed by sulfonamide formation.
Halogenation of Pyridine: The starting material, 2-chloro-4-iodopyridine, can be synthesized through the halogenation of pyridine using reagents such as iodine and chlorine under controlled conditions.
Formation of Sulfonamide: The halogenated pyridine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfone derivatives.
Scientific Research Applications
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its halogenated pyridine moiety can be used in the synthesis of advanced materials, including liquid crystals and conductive polymers.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The halogenated pyridine ring can engage in hydrogen bonding and halogen bonding with target proteins, while the sulfonamide group can form strong interactions with active sites .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s uniqueness lies in its halogenated pyridine core and sulfonamide linkage. Below is a comparison with structurally related sulfonamides:
Key Observations :
- Halogenation : The target compound’s 2-Cl and 4-I substituents contrast with bromine (Br) in , suggesting divergent electronic effects and steric profiles. Iodine’s larger atomic radius may enhance intermolecular interactions or influence binding in biological targets .
- Linkage Flexibility: The methylideneamino bridge introduces conformational flexibility compared to direct sulfonamide linkages (e.g., ) or rigid urea groups (Tolbutamide) .
- Pharmacophore Diversity : While Tolbutamide’s urea group is critical for hypoglycemic activity, halogenated pyridines (e.g., ) are often associated with kinase inhibition or antitumor properties .
Key Observations :
Physicochemical and Structural Properties
Crystallographic data and hydrogen-bonding patterns reveal critical differences:
Key Observations :
- Dihedral Angles : The pyridine-benzene dihedral in (66.87°) suggests moderate conjugation disruption, whereas ’s V-shaped conformation (45.86°) enhances hydrogen-bonding diversity .
- Halogen Interactions : The target compound’s iodine may participate in halogen bonding, a feature absent in brominated analogs .
Biological Activity
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound with potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural features that suggest activity against various biological targets, including cancer cells and infectious agents.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as follows:
- Molecular Formula : C12H11ClI N3O2S
- Molecular Weight : 359.65 g/mol
Structural Features
The compound consists of:
- A pyridine ring substituted with chlorine and iodine.
- A sulfonamide moiety, which is known for its biological activity.
- An imine functional group that may contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of chloropyridine have shown promising results in inhibiting the proliferation of various cancer cell lines, including gastric cancer cells (SGC-7901) with IC50 values comparable to established anticancer agents .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 6o | SGC-7901 | 2.3 ± 0.07 | Telomerase inhibition |
| N-(4-methyl) | A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| N-(2-chloro) | MCF7 (Breast Cancer) | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The sulfonamide group is known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacteria and fungi.
Case Study: Antimicrobial Evaluation
A study conducted on a series of sulfonamide derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives exhibited potent activity at concentrations as low as 1 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Interference with Cell Signaling : The imine group may interact with various cellular receptors or enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.
- Telomerase Inhibition : As demonstrated in related compounds, telomerase inhibition could lead to reduced cancer cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
